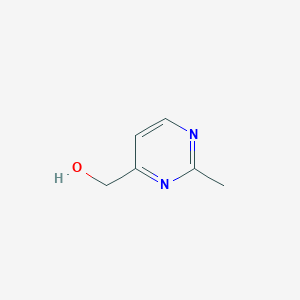
3-Methyl-4-phenoxybenzaldehyde
Descripción general
Descripción
Synthesis Analysis
3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. The catalytic oxidation process, often challenging due to the tendency to proceed to carboxylic acid derivatives, can be facilitated by copper-containing enzymes or bioinspired systems for the selective production of aromatic aldehyde functional groups.
Molecular Structure Analysis
The molecular formula of 3-Methyl-4-phenoxybenzaldehyde is C14H12O2 . Its chemical structure consists of a benzene ring with an aldehyde group attached to the 3rd and 4th carbon atoms.
Chemical Reactions Analysis
3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. Schiff base compound synthesis involving 3-Methyl-4-phenoxybenzaldehyde derivatives is significant in biological research. These compounds are synthesized and evaluated for antioxidant, enzyme inhibition, and antimicrobial properties.
Physical And Chemical Properties Analysis
3-Methyl-4-phenoxybenzaldehyde is a clear light yellow to amber liquid, insoluble in water, soluble in alcohol, benzene, toluene and other organic solvents . Its molecular weight is 212.24 g/mol .
Aplicaciones Científicas De Investigación
Agriculture: Pesticide Degradation
3-Methyl-4-phenoxybenzaldehyde plays a role in the biodegradation of pesticides. It is a metabolite formed during the microbial degradation of pyrethroid pesticides . Microorganisms capable of degrading pyrethroids can transform them into less harmful compounds, including 3-Methyl-4-phenoxybenzaldehyde, which can then be further broken down, reducing environmental toxicity .
Medicine: Pharmaceutical Synthesis
In medicinal chemistry, 3-Methyl-4-phenoxybenzaldehyde may serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of complex molecules that could be used in drug development .
Material Science: Nanoparticle Modification
This compound has potential applications in material science, particularly in modifying the surface properties of nanoparticles. By attaching organic molecules like 3-Methyl-4-phenoxybenzaldehyde to the surface of nanoparticles, their interaction with biological systems can be altered, which is useful in drug delivery systems .
Environmental Science: Bioremediation
3-Methyl-4-phenoxybenzaldehyde is involved in the bioremediation process, where it acts as an intermediate in the breakdown of environmental pollutants. Microbial strains that degrade synthetic pyrethroids produce this compound as a transient intermediate, which is further metabolized to non-toxic substances .
Chemical Research: Catalysis
In chemical research, 3-Methyl-4-phenoxybenzaldehyde can be used in catalytic processes to synthesize other valuable chemicals. Its phenoxy group can interact with catalysts, potentially leading to more efficient chemical reactions .
Nanotechnology: Sensor Development
The compound’s unique chemical structure could be utilized in the development of sensors within nanotechnology applications. By incorporating 3-Methyl-4-phenoxybenzaldehyde into sensor arrays, it may be possible to detect specific chemical or biological substances with high sensitivity .
Safety And Hazards
3-Methyl-4-phenoxybenzaldehyde is harmful if swallowed and fatal if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
3-methyl-4-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBKPCXRRZVODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenoxybenzaldehyde | |
CAS RN |
191284-77-2 | |
| Record name | 3-methyl-4-phenoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)

![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1370159.png)




![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
![5-Dichloromethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1370170.png)